molecular formula C7H6BrClS B3314397 3-(3-Bromo-2-thienyl)-2-chloro-1-propene CAS No. 951885-93-1

3-(3-Bromo-2-thienyl)-2-chloro-1-propene

Cat. No.: B3314397
CAS No.: 951885-93-1
M. Wt: 237.55 g/mol
InChI Key: SOEGXMFOEFYVFN-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-thienyl)-2-chloro-1-propene is a heterocyclic organic compound featuring a thiophene ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-2-thienyl)-2-chloro-1-propene typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-thienyl derivatives followed by chlorination. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts like aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient halogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using less toxic solvents and reagents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-2-thienyl)-2-chloro-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

3-(3-Bromo-2-thienyl)-2-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of conductive polymers and materials for electronic devices

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-thienyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interaction with biological molecules. The thiophene ring’s electronic properties also play a crucial role in its activity, affecting its binding to enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromo-2-thienyl)-2-chloro-1-propene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

3-bromo-2-(2-chloroprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGXMFOEFYVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=CS1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263044
Record name 3-Bromo-2-(2-chloro-2-propen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-93-1
Record name 3-Bromo-2-(2-chloro-2-propen-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(2-chloro-2-propen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromo-2-thienyl)-2-chloro-1-propene
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